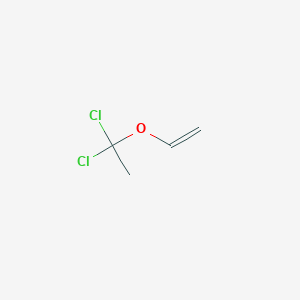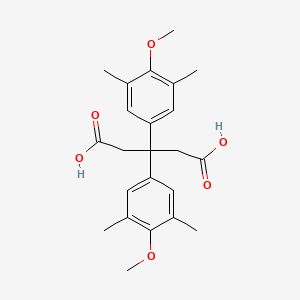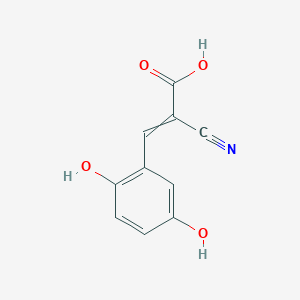
(1,1-Dichloroethoxy)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dichloroethoxy)ethene is an organochlorine compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is not easily soluble in water but is miscible with most organic solvents. This compound is primarily used in chemical synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1,1-Dichloroethoxy)ethene can be synthesized through several methods. One common method involves the reaction of ethene with chlorine gas in the presence of a catalyst. This reaction produces 1,2-dichloroethane, which can then be further reacted to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of ethene. The process is carried out in large reactors where ethene and chlorine gas are mixed under controlled conditions to produce the desired compound. The reaction is exothermic and requires careful monitoring to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dichloroethoxy)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alkanes or alkenes .
Aplicaciones Científicas De Investigación
(1,1-Dichloroethoxy)ethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: While not commonly used in medicine, its derivatives have been investigated for potential therapeutic applications.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloroethene:
1,2-Dichloroethane: This compound has two chlorine atoms on adjacent carbon atoms, making it structurally different from (1,1-Dichloroethoxy)ethene.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
| 141265-81-8 | |
Fórmula molecular |
C4H6Cl2O |
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
1,1-dichloro-1-ethenoxyethane |
InChI |
InChI=1S/C4H6Cl2O/c1-3-7-4(2,5)6/h3H,1H2,2H3 |
Clave InChI |
GLSSKBHUHZEZSL-UHFFFAOYSA-N |
SMILES canónico |
CC(OC=C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)

![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)


![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
